molecular formula C20H13Cl3N2O2 B5055716 bis(4-chlorophenyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime

bis(4-chlorophenyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime

Cat. No. B5055716
M. Wt: 419.7 g/mol
InChI Key: TXWNXGVQGCASJR-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime is a complex organic compound. It contains two 4-chlorophenyl groups attached to a methanone (ketone) group, and an oxime group attached via a carbonyl linkage . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two 4-chlorophenyl groups, a methanone group, and an oxime group. These functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the oxime and ketone groups could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxime and ketone groups) would influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological or chemical system in which it is used. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its reactivity, potential uses in synthesis, or potential biological activity .

properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-15-5-1-13(2-6-15)19(14-3-7-16(22)8-4-14)25-27-20(26)24-18-11-9-17(23)10-12-18/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNXGVQGCASJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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